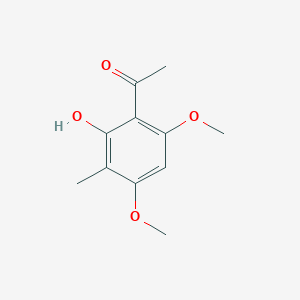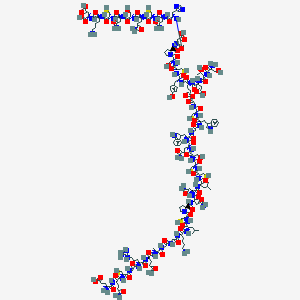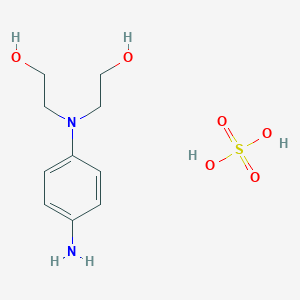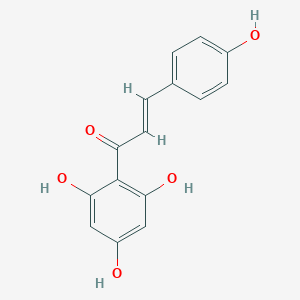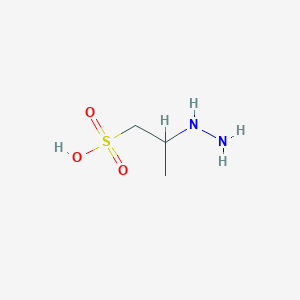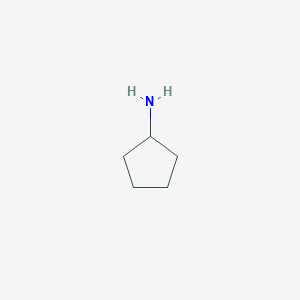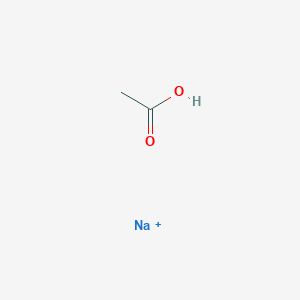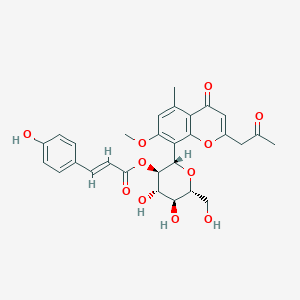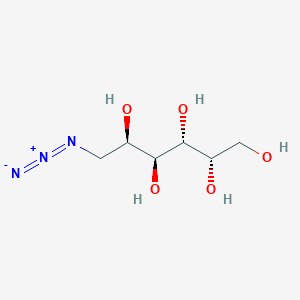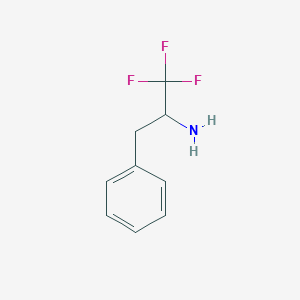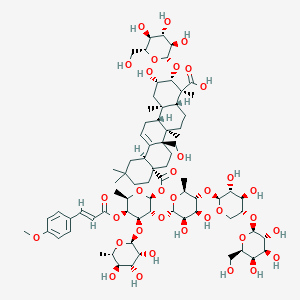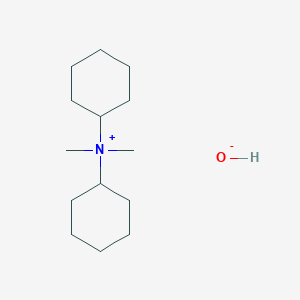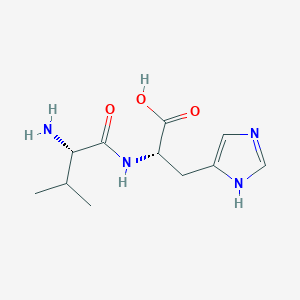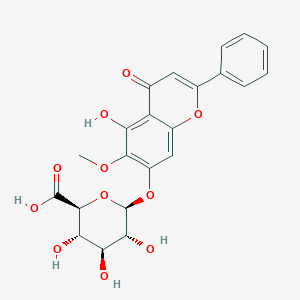
7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid, also known as taurochenodeoxycholic acid (TCDCA), is a bile acid found in humans and other mammals. It is synthesized in the liver from cholesterol and plays an important role in the digestion and absorption of dietary fats. TCDCA has also been the subject of scientific research due to its potential applications in various fields.
作用机制
TCDCA exerts its biological effects through various mechanisms, including activation of nuclear receptors, modulation of signaling pathways, and interaction with cellular membranes and proteins. TCDCA has been shown to activate the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. TCDCA has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer. Additionally, TCDCA has been shown to interact with membrane proteins such as aquaporins and transporters, which are involved in the absorption and excretion of bile acids.
生化和生理效应
TCDCA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, TCDCA has been shown to stimulate bile flow and lipid absorption in the intestine. At high concentrations, TCDCA has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. TCDCA has also been shown to modulate glucose and lipid metabolism in the liver and adipose tissue.
实验室实验的优点和局限性
TCDCA has several advantages for lab experiments, including its availability, stability, and solubility in aqueous solutions. TCDCA can also be easily labeled with isotopes for tracing experiments. However, TCDCA has some limitations, including its potential toxicity at high concentrations and its variability in purity and composition depending on the source and synthesis method.
未来方向
There are several future directions for research on TCDCA, including:
1. Investigation of the role of TCDCA in intestinal and liver diseases, such as inflammatory bowel disease and non-alcoholic fatty liver disease.
2. Development of TCDCA-based therapies for cancer, diabetes, and other metabolic disorders.
3. Elucidation of the molecular mechanisms of TCDCA action, including its interactions with membrane proteins and signaling pathways.
4. Identification of new biomarkers and diagnostic tools based on TCDCA and other bile acids.
5. Exploration of the environmental fate and transport of TCDCA and its potential impacts on aquatic ecosystems.
合成方法
TCDCA can be synthesized through a series of chemical reactions starting from cholesterol. The process involves hydroxylations, oxidations, and conjugations, and requires several enzymes and cofactors. The yield and purity of TCDCA can be improved by using different reaction conditions and purification methods.
科学研究应用
TCDCA has been studied for its potential applications in various fields, including medicine, biochemistry, and environmental science. In medicine, TCDCA has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been used as a diagnostic marker for liver and intestinal diseases. In biochemistry, TCDCA has been used as a model compound for studying bile acid metabolism and transport. In environmental science, TCDCA has been detected in wastewater and has been studied as a potential indicator of fecal contamination.
属性
CAS 编号 |
131528-41-1 |
|---|---|
产品名称 |
7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid |
分子式 |
C32H52O10 |
分子量 |
596.7 g/mol |
IUPAC 名称 |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[2-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C32H52O10/c1-15(4-7-26(37)38)18-5-6-19-27-20(12-25(36)32(18,19)3)31(2)9-8-16(10-17(31)11-22(27)35)21(34)13-23-28(39)30(41)29(40)24(14-33)42-23/h15-20,22-25,27-30,33,35-36,39-41H,4-14H2,1-3H3,(H,37,38)/t15-,16?,17?,18-,19+,20+,22?,23?,24-,25?,27+,28+,29-,30-,31+,32-/m1/s1 |
InChI 键 |
JCXBHQBUBMRSAZ-VKIZJLMMSA-N |
手性 SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)C(=O)CC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C |
同义词 |
7 alpha,12 alpha-dihydroxy-3 alpha-(2-(beta-D-glucopyranosyl)acetyl)-5 beta-cholan-24-oic acid 7,12-dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid DGACA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



